molecular formula C13H13N3OS2 B2975297 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide CAS No. 139614-66-7

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide

Cat. No.: B2975297
CAS No.: 139614-66-7
M. Wt: 291.39
InChI Key: KTDDISKKWZFBAD-UHFFFAOYSA-N
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Description

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-3-(thiophene-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c17-12(11-7-4-8-19-11)15-16-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDDISKKWZFBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a hot solution of 2-thiophencarboxylic acid hydrazide (5.0 g, 35 mmol) in acetonitrile (80 mL) was added neat benzyl isothiocyanate (4.7 mL, 35 mmol) via syringe. When the solvent started to boil, the reaction vessel was removed from the heat source and allowed to cool to room temperature. The resulting crystals were collected by vacuum filtration, washed with diethyl ether and air-dried to yield N-benzyl-2-(thien-2-ylcarbonyl)hydrazinecarbothioamide (9.11 g; 89%; (M+H)+−292.2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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